(S)-tert-butyl 1-(2-bromophenyl)ethylcarbamate
Overview
Description
(S)-tert-butyl 1-(2-bromophenyl)ethylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromophenyl group, and an ethylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-tert-butyl 1-(2-bromophenyl)ethylcarbamate typically involves the reaction of (S)-1-(2-bromophenyl)ethanol with tert-butyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reagent flow rates, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: (S)-tert-butyl 1-(2-bromophenyl)ethylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and isocyanate.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the specific functional groups present and the reagents used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiolate, typically in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products:
Substitution Reactions: Products include substituted phenyl derivatives, depending on the nucleophile used.
Hydrolysis: Products include (S)-1-(2-bromophenyl)ethanol and tert-butyl isocyanate.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-tert-butyl 1-(2-bromophenyl)ethylcarbamate has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biological Studies: Researchers use this compound to study the effects of carbamate derivatives on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: It is used in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-tert-butyl 1-(2-bromophenyl)ethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate moiety can form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. Additionally, the bromophenyl group can engage in non-covalent interactions with receptor sites, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
®-tert-butyl 1-(2-bromophenyl)ethylcarbamate: The enantiomer of the compound, which may exhibit different biological activity and selectivity.
tert-butyl 1-(2-chlorophenyl)ethylcarbamate: A similar compound with a chlorine atom instead of bromine, which may have different reactivity and applications.
tert-butyl 1-(2-fluorophenyl)ethylcarbamate: A fluorinated analog with potentially different pharmacokinetic properties.
Uniqueness: (S)-tert-butyl 1-(2-bromophenyl)ethylcarbamate is unique due to its specific stereochemistry and the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The compound’s unique structure allows for selective binding and inhibition of specific enzymes or receptors, making it a valuable tool in medicinal chemistry and biological research.
Properties
IUPAC Name |
tert-butyl N-[(1S)-1-(2-bromophenyl)ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-9(10-7-5-6-8-11(10)14)15-12(16)17-13(2,3)4/h5-9H,1-4H3,(H,15,16)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNWPYMNQJCFTE-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Br)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1Br)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90719937 | |
Record name | tert-Butyl [(1S)-1-(2-bromophenyl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90719937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187932-11-1 | |
Record name | tert-Butyl [(1S)-1-(2-bromophenyl)ethyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90719937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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